molecular formula C15H20O2 B3307112 2-Cyclohexyl-2-(4-methoxyphenyl)acetaldehyde CAS No. 931583-28-7

2-Cyclohexyl-2-(4-methoxyphenyl)acetaldehyde

Cat. No.: B3307112
CAS No.: 931583-28-7
M. Wt: 232.32 g/mol
InChI Key: BLSVCLKHBCMJCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

2-Cyclohexyl-2-(4-methoxyphenyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Cyclohexyl-2-(4-methoxyphenyl)acetaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-2-(4-methoxyphenyl)acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The cyclohexyl and methoxyphenyl groups may contribute to the compound’s binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

2-Cyclohexyl-2-(4-methoxyphenyl)acetaldehyde can be compared with similar compounds such as:

    2-Cyclohexyl-2-(4-hydroxyphenyl)acetaldehyde: This compound has a hydroxyl group instead of a methoxy group, which may affect its solubility and reactivity.

    2-Cyclohexyl-2-(4-methylphenyl)acetaldehyde: The presence of a methyl group instead of a methoxy group can influence the compound’s chemical properties and applications.

Properties

IUPAC Name

2-cyclohexyl-2-(4-methoxyphenyl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-17-14-9-7-13(8-10-14)15(11-16)12-5-3-2-4-6-12/h7-12,15H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSVCLKHBCMJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclohexyl-2-(4-methoxyphenyl)acetaldehyde
Reactant of Route 2
Reactant of Route 2
2-Cyclohexyl-2-(4-methoxyphenyl)acetaldehyde
Reactant of Route 3
2-Cyclohexyl-2-(4-methoxyphenyl)acetaldehyde
Reactant of Route 4
2-Cyclohexyl-2-(4-methoxyphenyl)acetaldehyde
Reactant of Route 5
2-Cyclohexyl-2-(4-methoxyphenyl)acetaldehyde
Reactant of Route 6
2-Cyclohexyl-2-(4-methoxyphenyl)acetaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.